
N*1*-(2,3-Dichloro-benzyl)-N*1*-methyl-ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine is an organic compound characterized by the presence of a dichlorobenzyl group attached to a methyl-ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine typically involves the following steps:
- Starting Materials : The synthesis begins with 2,3-dichlorobenzyl chloride and N-methyl-ethane-1,2-diamine.
- Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Catalysts and Reagents : A base such as triethylamine or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.
- Procedure : The 2,3-dichlorobenzyl chloride is added dropwise to a solution of N-methyl-ethane-1,2-diamine in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
- Purification : The product is purified by techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine may involve:
- Large-Scale Reactors : Utilizing large-scale reactors with precise temperature and pressure controls to optimize yield and purity.
- Continuous Flow Systems : Implementing continuous flow systems to enhance reaction efficiency and scalability.
- Automated Purification : Employing automated purification systems such as high-performance liquid chromatography (HPLC) for consistent product quality.
化学反応の分析
Types of Reactions: N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
- Substitution : The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
- Oxidation : Potassium permanganate in an acidic medium.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Sodium hydroxide in aqueous or alcoholic solutions.
- Oxidation : Amine oxides.
- Reduction : Secondary amines.
- Substitution : Hydroxyl or amino-substituted benzyl derivatives.
科学的研究の応用
N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine has several applications in scientific research:
- Medicinal Chemistry : It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of bacterial infections and cancer.
- Biological Studies : The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
- Industrial Applications : It serves as an intermediate in the synthesis of more complex organic compounds used in various industrial processes.
作用機序
The mechanism by which N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine exerts its effects involves:
- Molecular Targets : The compound targets specific enzymes or receptors in biological systems, potentially inhibiting their activity.
- Pathways Involved : It may interfere with cellular pathways such as signal transduction or metabolic processes, leading to the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds:
- N1-(2,4-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine
- N1-(2,3-Dichloro-phenyl)-N1-methyl-ethane-1,2-diamine
Uniqueness: N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine is unique due to the specific positioning of the dichloro groups on the benzyl ring, which can significantly influence its reactivity and interaction with biological targets compared to its analogs.
-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N'-[(2,3-dichlorophenyl)methyl]-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2/c1-14(6-5-13)7-8-3-2-4-9(11)10(8)12/h2-4H,5-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVWTVOYXYJTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

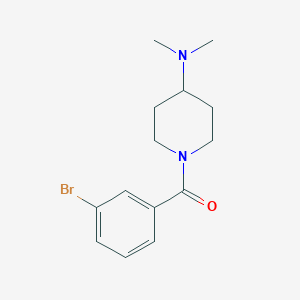

![3-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B7867941.png)
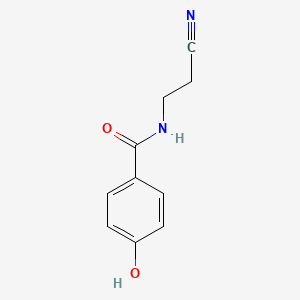
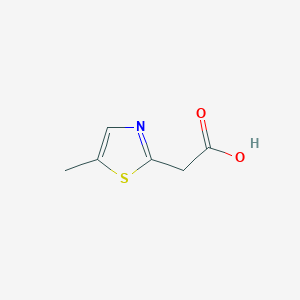
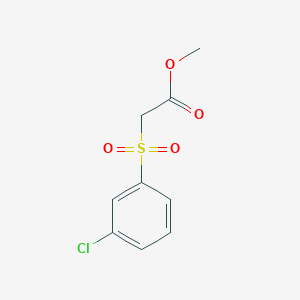
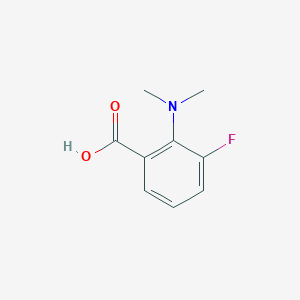



![N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7867996.png)
![N*1*-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868002.png)
![2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7868005.png)
